
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.287 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, along with two methyl groups and an amine group. It is a derivative of benzene-1,2-diamine, making it a valuable compound in various chemical and industrial applications.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine involves several steps. One common method includes the nitration of benzene to produce nitrobenzene, followed by reduction to form benzene-1,2-diamine. . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings.
Análisis De Reacciones Químicas
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group or methyl groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropoxy group may enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine can be compared with other similar compounds, such as:
N1,N2-dimethylbenzene-1,2-diamine: This compound lacks the cyclopropoxy group, making it less reactive in certain chemical reactions.
4-Cyclopropoxy-N1,N2,N2-trimethylbenzene-1,2-diamine: This variant has an additional methyl group on the amine, which may alter its chemical properties and reactivity.
1,2,4-Trimethylbenzene: Although structurally different, this compound shares some chemical properties and is used in similar industrial applications.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-1-N,1-N,2-N-trimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H18N2O/c1-13-11-8-10(15-9-4-5-9)6-7-12(11)14(2)3/h6-9,13H,4-5H2,1-3H3 |
Clave InChI |
AKMJEWZIELGTKI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC(=C1)OC2CC2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



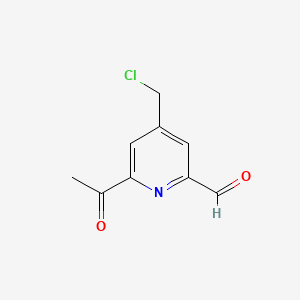


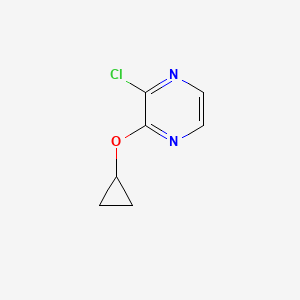

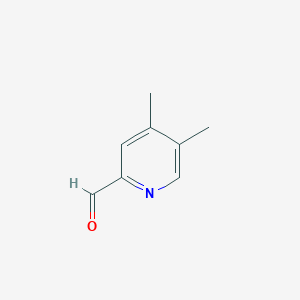
![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
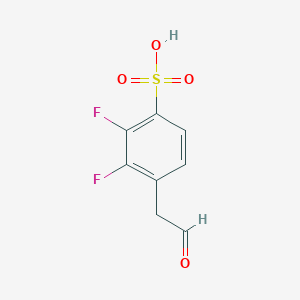
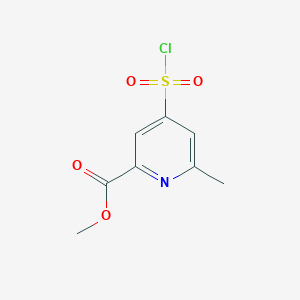
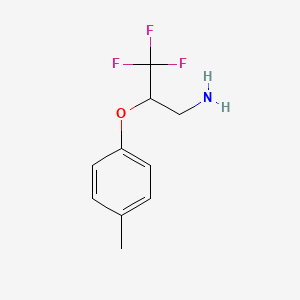


![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
